molecular formula C17H26ClNO6S B3081753 5-Hydroxy-clethodim Sulfone CAS No. 111031-11-9

5-Hydroxy-clethodim Sulfone

Cat. No. B3081753
CAS RN: 111031-11-9
M. Wt: 407.9 g/mol
InChI Key: LZOFXVKKEAYRFD-IWQANLMDSA-N
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Description

5-Hydroxy-clethodim Sulfone is a chemical compound with the molecular formula C17H26ClNO6S . It is an impurity of Clethodim, a post-emergent herbicide .


Molecular Structure Analysis

The molecular weight of 5-Hydroxy-clethodim Sulfone is 407.9 g/mol . The IUPAC name is 2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

5-Hydroxy-clethodim Sulfone has a molecular weight of 407.9 g/mol, and its exact mass and monoisotopic mass are both 407.1169364 g/mol . It has a complexity of 707, a topological polar surface area of 122 Ų, and a heavy atom count of 26 . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .

Mechanism of Action

Target of Action

5-Hydroxy-clethodim Sulfone is an impurity derived from the herbicide clethodim . The primary target of clethodim, and by extension 5-Hydroxy-clethodim Sulfone, is acetyl coenzyme A carboxylase , an enzyme common to the pathways of fatty acid biosynthesis .

Mode of Action

The compound exerts its activity by inhibiting acetyl coenzyme A carboxylase . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.

Biochemical Pathways

The inhibition of acetyl coenzyme A carboxylase by 5-Hydroxy-clethodim Sulfone affects the biosynthesis of fatty acids . This disruption can lead to downstream effects such as the alteration of cell membrane integrity and function, ultimately leading to the death of the target organism.

Pharmacokinetics

Studies on clethodim, the parent compound, show that it is rapidly metabolized, with little or no parent compound being found in the mature plants . The major metabolites found were the sulphoxide and sulphone, together with their conjugates, 5-hydroxy sulphoxide and 5-hydroxy sulphone . These findings suggest that 5-Hydroxy-clethodim Sulfone may have similar ADME properties.

Result of Action

The molecular and cellular effects of 5-Hydroxy-clethodim Sulfone’s action are likely to be similar to those of clethodim. The inhibition of acetyl coenzyme A carboxylase leads to a disruption in fatty acid biosynthesis, which can affect cell membrane integrity and function, ultimately leading to the death of the target organism .

properties

IUPAC Name

2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3,5-dihydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO6S/c1-4-13(19-25-8-6-7-18)16-14(20)10-17(22,11-15(16)21)9-12(3)26(23,24)5-2/h6-7,12,20,22H,4-5,8-11H2,1-3H3/b7-6+,19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOFXVKKEAYRFD-IWQANLMDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NOCC=CCl)C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)(CC(C)S(=O)(=O)CC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016619
Record name 5-Hydroxy-Clethodim Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-clethodim Sulfone

CAS RN

111031-11-9
Record name 5-Hydroxy-Clethodim Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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